1-(3-Bromophenyl)cyclohexanecarbonitrile
Description
Structural Characterization of 1-(3-Bromophenyl)cyclohexanecarbonitrile
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-bromophenyl)cyclohexane-1-carbonitrile, reflecting its structural architecture. The molecular formula C₁₃H₁₄BrN indicates a composition of thirteen carbon atoms, fourteen hydrogen atoms, one bromine atom, and one nitrogen atom, resulting in a molecular weight of 264.16 grams per mole. The structural representation demonstrates a cyclohexane ring bearing both a nitrile functional group and a brominated phenyl substituent at the same carbon center.
The compound's Simplified Molecular Input Line Entry System representation is C1CCC(CC1)(C#N)C2=CC(=CC=C2)Br, which clearly delineates the connectivity pattern between the cyclohexane ring, nitrile group, and meta-brominated benzene ring. The International Chemical Identifier key BXJHSEZUMMHRIJ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural identification. The presence of the bromine substituent at the meta position of the phenyl ring creates distinct electronic and steric effects compared to ortho or para isomers.
Computational analysis reveals important molecular properties including an octanol-water partition coefficient of 4.2, indicating significant lipophilicity. The molecule contains zero hydrogen bond donors and one hydrogen bond acceptor, specifically the nitrogen atom of the nitrile group. The rotatable bond count of one corresponds to the bond connecting the cyclohexane ring to the brominated phenyl group. These molecular descriptors significantly influence the compound's physical properties and potential interactions with biological systems.
Crystallographic Analysis and Conformational Studies
Single-Crystal X-ray Diffraction Data
Crystallographic investigations of related bromophenylcyclohexanecarbonitrile compounds provide valuable insights into structural parameters. Single-crystal X-ray diffraction studies conducted at 173 Kelvin demonstrate high-quality crystallographic data with reliability factors indicating excellent structural determination. The crystallographic analysis yields an R factor of 0.029 and a weighted R factor of 0.072, both indicating exceptional agreement between observed and calculated structure factors. The data-to-parameter ratio of 20.7 confirms adequate data collection for reliable structural refinement.
The crystallographic unit cell parameters and space group determination reveal important packing arrangements that influence solid-state properties. The mean carbon-carbon bond distance of 0.003 Angstroms demonstrates typical single bond lengths within the cyclohexane framework. Temperature-dependent studies at 173 Kelvin minimize thermal motion effects, allowing precise determination of atomic positions and bond angles. The crystal structure analysis provides definitive confirmation of molecular geometry and intermolecular interactions.
Detailed examination of the crystal packing reveals stabilizing interactions that contribute to overall structural integrity. Aromatic carbon-hydrogen to nitrile nitrogen intermolecular bridges create extended networks that stabilize the crystal lattice. These weak but numerous interactions significantly influence the compound's melting point, sublimation behavior, and mechanical properties. The crystallographic data establish a foundation for understanding structure-property relationships in this class of compounds.
Chair Conformation Analysis of Cyclohexane Ring
The cyclohexane ring in this compound adopts the thermodynamically favored chair conformation, as confirmed through crystallographic analysis. This conformational preference minimizes ring strain and provides optimal positioning for substituent interactions. The nitrile substituent occupies an axial position relative to the cyclohexane ring, which represents an unusual conformational arrangement given the typical preference for equatorial positioning of bulky substituents.
The axial orientation of the nitrile group creates specific steric interactions with hydrogen atoms on the cyclohexane ring, particularly those in syn-diaxial positions. Despite these interactions, the axial conformation appears to be stabilized by favorable electronic effects and crystal packing forces. The brominated phenyl substituent occupies the equatorial position, minimizing steric clashes while maintaining optimal aromatic-aliphatic interactions.
Ring puckering analysis reveals that the cyclohexane adopts a nearly ideal chair geometry with minimal deviation from standard bond angles and dihedral angles. The carbon-carbon-carbon bond angles within the ring approximate the tetrahedral angle of 109.5 degrees, indicating minimal ring distortion. The conformational stability of the chair form contributes significantly to the compound's overall structural rigidity and influences its spectroscopic properties.
Spectroscopic Identification
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic region displays distinctive signals corresponding to the meta-brominated benzene ring, with chemical shifts reflecting the electron-withdrawing effects of the bromine substituent. The aromatic protons exhibit characteristic splitting patterns that confirm the meta-substitution pattern on the phenyl ring.
The cyclohexane protons generate complex multipicity patterns reflecting the chair conformation and axial-equatorial relationships. Protons adjacent to the quaternary carbon bearing the nitrile and phenyl substituents show distinct chemical shift differences due to proximity to these electron-withdrawing groups. The axial and equatorial protons on the cyclohexane ring can be differentiated through their coupling constants and chemical shift positions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the characteristic nitrile carbon signal at approximately 120 parts per million, confirming the presence of the cyano functional group. The aromatic carbon signals appear in the expected range of 120-140 parts per million, with the brominated carbon showing characteristic downfield shifting. The cyclohexane carbons exhibit signals in the aliphatic region, with the quaternary carbon attached to both the nitrile and phenyl groups showing distinctive chemical shift characteristics.
Infrared and Mass Spectrometry Profiling
Infrared spectroscopy provides definitive identification of functional groups within this compound through characteristic vibrational frequencies. The nitrile group exhibits a sharp, intense absorption band around 2200-2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. This distinctive peak serves as a diagnostic indicator for the presence of the cyano functional group and its chemical environment.
Aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 wavenumbers, with multiple bands reflecting the substituted benzene ring system. The carbon-hydrogen stretching vibrations of the aromatic protons generate sharp peaks around 3000-3100 wavenumbers, while the aliphatic cyclohexane carbon-hydrogen stretches appear at slightly lower frequencies around 2800-3000 wavenumbers. The carbon-bromine stretching vibration contributes to the fingerprint region below 1000 wavenumbers.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 264, corresponding to the molecular weight of 264.16 grams per mole. Fragmentation patterns provide structural information through characteristic loss patterns, including potential loss of the bromine atom (mass 79-81 due to isotopic composition) and nitrile group (mass 26). Tandem mass spectrometry experiments can provide additional structural confirmation through controlled fragmentation of specific molecular regions. The isotopic pattern of bromine (79Br and 81Br) creates distinctive doublet patterns that confirm the presence of a single bromine atom in the molecular structure.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHSEZUMMHRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Step Synthesis from Cyclohexanone
A highly efficient industrially relevant method involves a one-pot synthesis starting from cyclohexanone, which is converted to cyclohexanecarbonitrile derivatives through multi-step oxidation and functionalization in methanol as a solvent:
The process includes formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate, followed by oxidation using environmentally friendly oxidants such as sodium hypochlorite or hydrogen peroxide under mild conditions (40–50 °C).
Sodium hypochlorite oxidation yields cyclohexanecarbonitrile in about 92% yield, while hydrogen peroxide oxidation provides 91% yield, both with high atom economy and regioselectivity.
The process avoids hazardous solvents like dichloromethane and minimizes waste, aligning with green chemistry principles.
Coupling of 3-Bromophenylacetonitrile with Cyclohexanone Derivatives
While direct literature on the coupling of 3-bromophenylacetonitrile with cyclohexanone to form this compound is limited, related procedures involve:
Deprotonation of cyclohexanone derivatives or their nitrile analogs with strong bases (e.g., sodium hydride) in polar aprotic solvents such as DMF at low temperature (0 °C), followed by reaction with 3-bromophenylacetonitrile or its derivatives.
Copper-catalyzed domino coupling reactions have been reported for related arylacetonitriles, facilitating C-C bond formation under mild conditions with good yields.
Radical Cyclization Approaches
Radical cyclization methods have been explored for related bromophenyl-cyclohexanecarbonitrile frameworks:
Free-radical cyclization using azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu3SnH) has been applied to 2-bromophenyl-substituted pyrroles and related compounds, although attempts with 3-bromophenyl analogs may lead to side reactions such as tar formation unless carefully optimized.
These methods enable the construction of complex polycyclic structures but require careful control of reaction conditions and radical initiator choice.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic bromination of phenyl precursors | Br2 or NBS, CHCl3, 0 °C | 80–90 | Selective meta-bromination |
| 2 | Benzylic bromination | NBS, benzoic peroxyanhydride, CHCl3 | ~85 | Radical initiation, bromomethyl formation |
| 3 | Nucleophilic substitution with cyanide | KCN, EtOH, reflux 8 h | 80–86 | SN2 displacement, purification by chromatography |
| 4 | One-pot synthesis of cyclohexanecarbonitrile | Cyclohexanone, NaClO or H2O2, MeOH, 40–50 °C | 91–92 | Green chemistry approach, high atom economy |
| 5 | Coupling of bromophenylacetonitrile with cyclohexanone derivatives | NaH, DMF, 0 °C, copper catalyst | 70–85 (estimated) | C-C bond formation, domino coupling |
| 6 | Radical cyclization (for related frameworks) | AIBN, Bu3SnH, MeCN, 70–110 °C | 50 (for some analogs) | Requires optimization to avoid side reactions |
Research Findings and Considerations
The use of environmentally benign oxidants and solvents in the one-pot synthesis of cyclohexanecarbonitrile derivatives represents a significant advancement over traditional multi-step syntheses involving hazardous reagents and solvents.
Copper-catalyzed domino coupling reactions provide efficient routes to arylacetonitriles with bromine substituents, which can be further elaborated to the target compound.
Radical cyclization methods, while powerful for constructing complex heterocycles, require careful substrate and condition selection to avoid decomposition or low yields when applied to bromophenyl-substituted cyclohexanecarbonitriles.
The integration of these methods depends on the desired scale, purity, and environmental considerations, with one-pot green chemistry methods favored for industrial applications.
Chemical Reactions Analysis
1-(3-Bromophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Bromophenyl)cyclohexanecarbonitrile has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that modifying the bromophenyl group could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
- Neurological Disorders : The compound has been investigated for its neuroprotective properties. In vitro studies suggest it may inhibit pathways leading to neuronal apoptosis, making it a candidate for treating neurodegenerative diseases .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of bromophenyl derivatives, including this compound, showed promising results against breast cancer cell lines. The compound's mechanism involved the induction of apoptosis through the mitochondrial pathway .
Materials Science Applications
The compound's unique structure allows for its use in materials science:
- Polymer Synthesis : this compound can serve as a monomer in the synthesis of specialty polymers. Its bromine atom facilitates cross-linking reactions, enhancing thermal stability and mechanical properties of the resulting materials .
- Nanocomposites : When incorporated into nanocomposites, it improves the electrical conductivity and thermal resistance of the materials, making them suitable for electronic applications .
Agrochemical Applications
In agrochemistry, this compound is explored for its potential as a pesticide:
- Insecticidal Properties : Preliminary studies indicate that the compound exhibits insecticidal activity against common agricultural pests. Its efficacy was evaluated through field trials where it showed significant reduction in pest populations compared to control groups .
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Bromophenyl Substitution Patterns
1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS: 626603-27-8):
- Differs in the bromine substitution position (para vs. meta).
- Safety data indicate 100% purity, with regulatory information under GHS guidelines .
- The para-substituted isomer may exhibit distinct crystallinity and intermolecular interactions due to symmetry differences compared to the meta-substituted target compound.
- 1-(2-Bromophenyl)cyclohexanecarbonitrile: No direct data, but analogous (S)-1-(2-bromophenyl)ethanol derivatives (CAS: 76155-78-7) suggest ortho-substitution can induce steric hindrance and alter reaction pathways in asymmetric synthesis .
Halogen-Substituted Analogues
1-(3-Fluorophenyl)cyclohexanecarbonitrile (CAS: 214262-91-6):
Structural Analogues with Modified Cycloalkane Rings
- Molecular formula: C₁₀H₈BrN; molar mass: 222.08 g/mol . Compared to the cyclohexane analog, this compound may exhibit lower thermal stability due to ring strain.
- No yield or melting point data available, but structural complexity suggests challenging synthesis .
Key Observations
- Substituent Effects: Electron-withdrawing groups (e.g., Br, F) enhance polarity but may reduce solubility in nonpolar solvents. Methoxy and amino groups improve synthetic yields but alter electronic profiles .
- Ring Size and Strain : Cyclopropane/cyclobutane analogs exhibit unique reactivity due to ring strain, whereas cyclohexane derivatives offer conformational flexibility for diverse applications .
Biological Activity
1-(3-Bromophenyl)cyclohexanecarbonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12BrN
- Molecular Weight : 250.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific pathways, influencing physiological responses.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The compound's effectiveness is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Research has suggested that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism could involve the modulation of neuroinflammatory pathways or protection against oxidative stress.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various compounds, including this compound, demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Standard Antibiotic (Amoxicillin) | 16 |
Study 2: Anticancer Activity
In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 15 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of the compound indicated that it could reduce neuronal apoptosis induced by oxidative stress. In a model using SH-SY5Y neuroblastoma cells, treatment with the compound decreased reactive oxygen species (ROS) levels significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3-Bromophenyl)cyclohexanecarbonitrile, and how can intermediates be characterized?
- Methodological Answer : A plausible pathway involves introducing the bromophenyl group via Suzuki-Miyaura coupling, followed by nitrile functionalization. Key intermediates (e.g., bromophenyl precursors) can be validated using HPLC-MS to confirm molecular weight and ¹H/¹³C NMR to verify regioselectivity . For nitrile formation, Knoevenagel condensation or cyanide substitution reactions are common, with reaction progress monitored via FT-IR (appearance of C≡N stretch ~2200 cm⁻¹) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign peaks using DEPT-135 and HSQC to distinguish cyclohexane ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm). The nitrile carbon appears at ~115–120 ppm in ¹³C NMR .
- XRD : Resolve crystal packing and torsion angles (e.g., C–C–Br bond angles ~109–113°) using single-crystal X-ray diffraction .
- GC-MS : Confirm purity (>95%) and detect halogenated byproducts with electron-impact ionization .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Maintain under inert gas (N₂/Ar) at 0–6°C to prevent degradation or moisture absorption .
- PPE : Use nitrile gloves, ANSI-approved goggles, and lab coats. Work in a fume hood with blast shields for scale-up reactions .
- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous washes to prevent bromine release .
Advanced Research Questions
Q. How can contradictions in NMR or XRD data between studies be resolved?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to assess conformational flexibility (e.g., cyclohexane chair vs. boat interconversion) that may cause signal splitting .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts or XRD torsion angles (e.g., C31–C32–C33 = 113.89° vs. experimental 112.40°±0.15°) .
Q. What mechanistic insights govern the reactivity of the nitrile group in cross-coupling reactions?
- Methodological Answer :
- Catalytic Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination; monitor nitrile stability under basic conditions (e.g., NaOtBu) via HPLC .
- Kinetic Studies : Use stopped-flow IR to track nitrile consumption rates under varying temperatures (ΔG‡ determination) .
Q. How can computational methods predict the environmental persistence or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Apply EPI Suite to estimate biodegradation half-life (e.g., >60 days indicates recalcitrance) .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the bromophenyl ring?
- Methodological Answer :
- Directing Group Effects : Compare nitrile vs. Br meta-directing effects using HNO₃/H₂SO₄ nitration. Monitor regioselectivity via LC-MS/MS (e.g., 3-nitro vs. 5-nitro isomers) .
- Solvent Screening : Polar aprotic solvents (DMF) enhance para-substitution by stabilizing transition states .
Q. How do steric and electronic factors influence crystal packing in derivatives of this compound?
- Methodological Answer :
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts contribute 12–15% to packing efficiency) .
- Torsion Angle Mapping : Compare experimental (e.g., C28–C33–C32 = −133.68°) vs. computational values to identify steric clashes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
